molecular formula C10H20N2O8 B2588296 bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid CAS No. 1946021-31-3

bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid

Cat. No.: B2588296
CAS No.: 1946021-31-3
M. Wt: 296.276
InChI Key: KTMLHKNKZCXZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid involves several steps. One common method includes the reaction of azetidin-3-ol with formaldehyde to form the hydroxymethyl derivative. This intermediate is then reacted with oxalic acid to yield the final product . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid is a compound of interest due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure

The compound consists of a bis(3-(hydroxymethyl)azetidin-3-ol) core linked to oxalic acid. The azetidine ring structure contributes to its pharmacological properties, particularly in terms of stability and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa2.0 mg/mL

Antiparasitic Activity

The compound also shows potential as an antiparasitic agent . It has been tested against protozoan parasites such as Leishmania and Trypanosoma, with promising results indicating inhibition of parasite growth at low concentrations .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of nucleosidase and nucleoside phosphorylase, enzymes critical for the survival of certain pathogens .
  • Membrane Disruption : Its structural properties allow it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
  • Chiral Interactions : The chirality of the azetidine ring may enhance its binding affinity for specific biological targets, improving its efficacy .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results demonstrated that the compound exhibited a broad spectrum of activity, particularly against multi-drug resistant strains.

Study 2: Antiparasitic Effects

In another study focusing on antiparasitic properties, this compound was shown to significantly reduce the viability of Leishmania promastigotes in vitro. The IC50 value was determined to be 1.5 µg/mL, indicating strong potential for therapeutic applications in treating parasitic infections .

Properties

IUPAC Name

3-(hydroxymethyl)azetidin-3-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9NO2.C2H2O4/c2*6-3-4(7)1-5-2-4;3-1(4)2(5)6/h2*5-7H,1-3H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLHKNKZCXZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)O.C1C(CN1)(CO)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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